Product packaging for 2-Nitro-4'-chloro diphenyl sulfide(Cat. No.:CAS No. 6764-10-9)

2-Nitro-4'-chloro diphenyl sulfide

Cat. No.: B1584462
CAS No.: 6764-10-9
M. Wt: 265.72 g/mol
InChI Key: QDZAHNHWJFQWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Diphenyl Sulfide (B99878) Chemistry

The chemistry of diphenyl sulfides dates back to early explorations in organosulfur compounds. Initial synthetic methods often involved reactions like the Friedel-Crafts-type reaction of sulfur monochloride with benzene (B151609). wikipedia.orgorgsyn.org Over the years, the field has evolved significantly with the advent of modern synthetic techniques. The development of metal-catalyzed cross-coupling reactions, for instance, has provided more efficient and versatile routes to diaryl sulfides. wikipedia.orgchemicalbook.com These advancements have enabled the synthesis of a wide array of substituted diphenyl sulfides with greater control over regioselectivity and functional group tolerance. The journey from classical methods to contemporary catalytic systems reflects the broader progress in organic synthesis, allowing for the creation of previously inaccessible or difficult-to-synthesize molecules.

Significance of Substituted Diphenyl Sulfides in Synthetic Methodologies

Substituted diphenyl sulfides, including 2-Nitro-4'-chloro diphenyl sulfide, are of considerable importance in synthetic organic chemistry due to their utility as versatile intermediates. The sulfide linkage can be oxidized to form sulfoxides and sulfones, which are themselves important functional groups in various target molecules, including pharmaceuticals. nih.govresearchgate.net The nitro group can be reduced to an amino group, opening up avenues for the synthesis of a wide range of nitrogen-containing compounds. Furthermore, the carbon-sulfur bonds can participate in various coupling reactions, allowing for the introduction of the arylthio group into different molecular scaffolds. wikipedia.org

The strategic placement of substituents on the phenyl rings, as seen in this compound, allows for regioselective transformations. For example, the nitro group directs further electrophilic substitution and can be a precursor for other functionalities. Similarly, the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. This multi-functional nature makes substituted diphenyl sulfides valuable platforms for the synthesis of complex organic molecules. For instance, they have been utilized in the preparation of ligands for catalysis and as key fragments in the total synthesis of natural products.

A notable application of substituted diphenyl sulfides is in the synthesis of selective serotonin (B10506) transporter (SERT) ligands, which have potential uses as imaging agents in positron emission tomography (PET). nih.gov The specific substitution patterns on the diphenyl sulfide core have been shown to critically influence the binding affinity and selectivity for SERT. nih.gov

Current Research Landscape and Emerging Trends for this compound

Current research involving this compound is focused on leveraging its unique chemical properties for the development of novel synthetic methods and the construction of functional molecules. One area of interest is its use in the synthesis of diaryl sulfanes through bismuth-catalyzed cross-coupling reactions of thiophenols. chemicalbook.comchemdad.com This highlights a trend towards the use of more environmentally benign and cost-effective catalysts in organic synthesis.

Furthermore, there is a growing interest in the development of new functional materials where the diphenyl sulfide moiety can act as a key structural component. mdpi.com The electronic properties conferred by the nitro and chloro substituents can be tuned to create materials with specific optical or electronic characteristics. Research is also exploring the derivatization of this compound to create novel compounds with potential biological activity. nih.gov For example, the core structure can be elaborated to synthesize analogues of known bioactive molecules or to screen for new pharmacological properties.

The synthesis of this compound itself is an area of ongoing refinement, with methods being developed to improve yield, selectivity, and environmental footprint. google.com These efforts are part of a broader trend in organic chemistry towards more sustainable and efficient synthetic processes.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The significance of this compound and related compounds extends beyond traditional organic synthesis into various interdisciplinary fields of chemical science.

Medicinal Chemistry: Substituted diphenyl sulfides are being investigated as scaffolds for the development of new therapeutic agents. nih.gov Their ability to interact with biological targets, such as enzymes and receptors, makes them attractive candidates for drug discovery programs. The specific compound this compound can serve as a starting material for the synthesis of more complex molecules with potential pharmacological activity. For instance, the nitro group can be a handle for introducing other functionalities known to interact with biological systems.

Materials Science: The electronic and photophysical properties of functionalized diphenyl sulfides are being explored for applications in materials science. mdpi.com The presence of the electron-withdrawing nitro group and the chloro substituent can influence the electronic structure of the molecule, making it a potential building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune these properties through chemical modification is a key area of research.

Chemical Biology: In chemical biology, substituted diphenyl sulfides can be used as probes to study biological processes. nih.gov For example, fluorescently labeled derivatives could be used to visualize the localization and dynamics of specific proteins or other biomolecules within a cell. The diphenyl sulfide core provides a stable and synthetically accessible platform for the attachment of reporter groups and targeting moieties.

The interdisciplinary nature of research on this compound underscores its importance as a versatile molecular entity with potential applications spanning from the development of new medicines to the creation of advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClNO2S B1584462 2-Nitro-4'-chloro diphenyl sulfide CAS No. 6764-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZAHNHWJFQWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327125
Record name 2-Nitro-4'-chloro diphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6764-10-9
Record name 1-[(4-Chlorophenyl)thio]-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6764-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006764109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-4'-chloro diphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)sulfanyl-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Nitro 4 Chloro Diphenyl Sulfide

Mechanistic Studies of Sulfurization Reactions for Diphenyl Sulfide (B99878) Formation

The formation of the diphenyl sulfide core is a critical step in the synthesis of 2-Nitro-4'-chloro diphenyl sulfide. Understanding the mechanisms of sulfurization reactions is paramount for optimizing reaction conditions and achieving high yields.

Optimizing Reaction Conditions and Catalyst Systems

The synthesis of diaryl sulfides often involves the reaction of an aryl halide with a sulfur source, a process that can be catalyzed by various transition metals. The choice of catalyst, solvent, base, and temperature significantly influences the reaction's efficiency. For instance, in the synthesis of symmetrical diaryl sulfides from aryl iodides and sodium thiosulfate, a palladium-based nanocatalyst (Pd@COF-TB) with N,N-diisopropylethylamine (DIPEA) as a ligand and base in dimethylformamide (DMF) at 120 °C has been shown to be effective. nih.gov The optimization of reaction conditions is crucial; for example, the oxidation of diphenyl sulfide to its corresponding sulfone is highly dependent on the amount of the oxidizing agent and catalyst. researchgate.net A blank reaction with hydrogen peroxide without a catalyst results in a low yield of the sulfone, highlighting the catalyst's importance. researchgate.net

Catalyst SystemReactantsSolventTemperature (°C)YieldReference
Pd@COF-TB/DIPEAAryl iodide, Na2S2O3DMF120Moderate to Excellent nih.gov
MoO2(acac)2-zeolite betaDiphenyl sulfide, H2O2Solvent-freeRoom TemperatureHigh researchgate.net

Regioselectivity and Stereoselectivity in Nitration-Sulfurization Sequences

The introduction of a nitro group onto the diphenyl sulfide backbone requires careful control to achieve the desired regioselectivity. The nitration of aromatic compounds is an electrophilic substitution reaction, and the position of the incoming nitro group is directed by the existing substituents on the aromatic ring. scirp.org In the case of diphenyl sulfide, the sulfide linkage is an ortho-, para-directing group. Therefore, nitration of 4-chlorodiphenyl sulfide would be expected to yield a mixture of products, with the nitro group at the ortho and para positions relative to the sulfur atom on the unsubstituted ring. Achieving high regioselectivity for the desired 2-nitro isomer often requires optimization of the nitrating agent and reaction conditions. scirp.org

For instance, ultrasonically assisted nitration has been shown to afford good yields and high regioselectivity. When the para position is blocked, the ortho-nitro product is predominantly obtained. scirp.org

Cross-Coupling Approaches for Diaryl Sulfide Construction

Cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-sulfur bonds in the synthesis of diaryl sulfides, including this compound.

Bismuth-Catalyzed Coupling Reactions of Thiophenols with Halogenated Aromatics

Bismuth catalysts have emerged as a less toxic and more economical alternative to some transition metal catalysts. nih.govnih.gov Bismuth(III) salts can effectively catalyze the coupling of thiophenols with halogenated aromatics. For the synthesis of this compound, this would involve the reaction of 4-chlorothiophenol (B41493) with 1-chloro-2-nitrobenzene. Bismuth triflate has been identified as a particularly effective catalyst for various organic transformations. nih.gov While specific studies on the bismuth-catalyzed synthesis of this compound are not extensively detailed in the provided results, the general applicability of bismuth catalysis in C-S bond formation suggests its potential in this specific synthesis. nih.gov

Palladium-Mediated Coupling Strategies and Ligand Design

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. organic-chemistry.orgacs.orgresearchgate.net The synthesis of diaryl sulfides can be achieved through the coupling of aryl halides or triflates with thiols or their surrogates. nih.gov The choice of ligand is critical in palladium-catalyzed reactions as it influences the catalyst's activity, stability, and selectivity. nih.govacs.orgrsc.org For the synthesis of this compound, a palladium catalyst in conjunction with a suitable ligand would be used to couple an appropriate 4-chlorophenyl sulfur source with a 2-nitrophenyl electrophile.

A variety of phosphine-based ligands, such as NiXantPhos, have been successfully employed in the synthesis of diaryl sulfides. organic-chemistry.orgacs.orgresearchgate.net The development of new palladium precatalysts aims to improve stability and reactivity, allowing for a broader range of phosphine (B1218219) ligands to be used. nih.gov The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the thiol and reductive elimination to yield the diaryl sulfide and regenerate the Pd(0) catalyst. organic-chemistry.orgresearchgate.net

Catalyst/LigandReactantsKey FeaturesReference
Pd(dba)2/NiXantPhosAryl benzyl (B1604629) sulfides, Aryl bromidesDebenzylative cross-coupling organic-chemistry.orgacs.orgresearchgate.net
Pd@COF-TB/DIPEAAryl iodides, Na2S2O3Heterogeneous catalyst, good functional group tolerance nih.gov
Pd/XantphosAryl bromides, 1,3-OxathiolanesUse of vinyl sulfide surrogates organic-chemistry.org

Exploration of Green Solvents and Sustainable Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that utilize environmentally benign solvents and sustainable protocols. researchgate.netrsc.orgresearchgate.netiaph.inresearcher.life Traditional organic solvents are often volatile and toxic, posing environmental and health risks. iaph.in Water, ionic liquids, deep eutectic solvents, and bio-derived solvents like glycerol (B35011) and ethyl lactate (B86563) are being explored as greener alternatives. researchgate.netresearchgate.netiaph.inmdpi.com

The use of water as a solvent in organic synthesis is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. rsc.orgresearchgate.net Microwave or ultrasound radiation can be employed in conjunction with green solvents to enhance reaction rates and selectivity. mdpi.com While specific examples of the synthesis of this compound in green solvents are not detailed in the search results, the general trend towards sustainable chemistry suggests that future research will focus on adapting existing methods to these more environmentally friendly conditions.

Novel Synthetic Routes and Precursor Utilization

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution, a cornerstone reaction in organic chemistry.

Synthesis from Related Nitro- and Chloro-aromatic Precursors

The principal route for synthesizing this compound involves the reaction of an activated nitro-aromatic compound with a suitable chloro-aromatic thiol. A common approach is the condensation of an alkali metal salt of 4-chlorothiophenol with o-nitrochlorobenzene. google.com This method leverages the electron-withdrawing nature of the nitro group on the o-nitrochlorobenzene ring, which activates the chlorine atom for nucleophilic displacement by the thiolate anion.

A parallel synthetic strategy has been demonstrated in the preparation of related diaryl sulfides. For instance, 2-Acetyl-4'-chloro diphenyl sulfide is synthesized by reacting 4-chlorothiophenol with 2-nitroacetophenone in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds by forming the thiolate in situ, which then attacks the activated aromatic ring. chemicalbook.com Similarly, the synthesis of 2'-amino-(2,4-dimethyl) diphenyl sulfide utilizes the condensation of a 2,4-dimethylthiophenol alkali metal salt with o-nitrochlorobenzene as the initial step to form the corresponding nitro-diphenyl sulfide intermediate. google.com

These syntheses are typically performed under heated conditions, with reaction times often extending for several hours to ensure completion. google.comchemicalbook.com Following the reaction, the product is commonly isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent and purification via column chromatography. chemicalbook.com

Application of Phase-Transfer Catalysis for Enhanced Yields and Purity

Phase-Transfer Catalysis (PTC) has emerged as a powerful technique to intensify multiphase reactions, leading to higher reaction rates and improved selectivity. researchgate.netnitrkl.ac.in In the synthesis of diaryl sulfides, where one reactant (like a metal sulfide or thiolate salt) is in an aqueous or solid phase and the other (the aromatic halide) is in an organic phase, PTC facilitates the transfer of the nucleophile across the phase boundary. researchgate.netnitrkl.ac.in

Quaternary ammonium (B1175870) salts, such as Tetra-n-butylammonium bromide (TBAB), are frequently employed as phase-transfer catalysts due to their high solubility in both aqueous and organic phases, rapid reaction rates, and ability to enhance product selectivity. researchgate.net The mechanism involves the catalyst forming a lipophilic ion pair with the thiolate anion, which can then readily migrate into the organic phase to react with the nitro-aromatic substrate. nitrkl.ac.in

Large-Scale Synthesis Considerations for Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost, safety, and process efficiency. For compounds like this compound, which may serve as key intermediates in the production of high-value products like fungicides, optimizing the synthesis for large-scale application is critical. researchgate.net

Key considerations for industrial synthesis include:

Catalyst Cost and Loading: While palladium-catalyzed cross-coupling reactions are common in fine chemical synthesis, the high cost of palladium necessitates the development of highly efficient catalysts with very low loading levels (e.g., 0.1 mol%). researchgate.net

Feedstock Ratios: Optimizing the molar ratio of precursors is crucial to maximize the conversion of the limiting reagent and minimize waste. For instance, in related biphenyl (B1667301) synthesis, reducing the feedstock feed ratio to near stoichiometric levels (e.g., 1:1.05) is a key goal. researchgate.net

Reaction Time and Purity: Industrial processes aim for short reaction times while achieving high product yield and purity (e.g., >95%) to reduce downstream processing costs. researchgate.net

Process Safety and Environmental Impact: The choice of solvents and reagents is critical. The use of water as a solvent and the development of recyclable catalyst systems are important aspects of creating an economical and environmentally benign industrial process. researchgate.netgoogle.com

Practical methods for the large-scale synthesis of related intermediates, such as 4'-chloro-2-nitrobiphenyl (B3055000) for the fungicide Boscalid, have demonstrated that yields of up to 95% can be achieved through careful optimization of these parameters. researchgate.net

Investigation of Reaction Kinetics and Thermodynamics in Synthesis

While specific, detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, the kinetics of analogous reactions provide significant insight. The synthesis generally falls under the category of kinetically controlled reactions, where the reaction rate, rather than thermodynamic equilibrium, determines the product distribution. researchgate.net

Studies on the phase-transfer catalyzed reduction of various nitrochlorobenzenes have shown that the reaction rates are influenced by the position of the substituents on the aromatic ring. researchgate.net For these reactions, apparent activation energies have been calculated, providing a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. For example, the activation energies for the reduction of o-nitrochlorobenzene and p-nitrochlorobenzene under specific PTC conditions were found to be 22.8 and 19.6 kcal/mol, respectively. researchgate.net

The progress of the synthesis reaction is often monitored using techniques like Thin-Layer Chromatography (TLC), which allows for a qualitative assessment of the consumption of reactants and the formation of the product over time. chemicalbook.comnih.gov A comprehensive kinetic model would require systematic studies varying parameters such as temperature, catalyst loading, and reactant concentrations to determine the reaction order and rate constants. Thermodynamic analysis would involve measuring the enthalpy and entropy of the reaction to understand its spontaneity and equilibrium position.

Data Tables

Table 1: Synthetic Methodologies and Parameters

Methodology Precursors Catalyst/Reagents Conditions Key Outcome Reference
Nucleophilic Substitution 2-Nitroacetophenone, 4-chlorothiophenolK₂CO₃, DMF50°C, 12 hoursSynthesis of a structurally related diphenyl sulfide chemicalbook.com
Condensation o-Nitrochlorobenzene, 2,4-dimethylthiophenol alkali metal saltSolvent70-85°C, ~6 hoursFormation of the nitro-diphenyl sulfide intermediate google.com
Phase-Transfer Catalysis p-Chloronitrobenzene, Sodium sulfideTetrabutylammonium bromide (TBAB)Toluene, WaterEnhanced selectivity and reaction rate researchgate.net
Large-Scale Synthesis 2-bromo-1-nitrobenzene, 4-chlorophenylboronic acidPalladium catalyst, Ligand (L2)Toluene, Water, K₂CO₃95% yield of a related nitrobiphenyl intermediate researchgate.net

Elucidating Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides and related compounds. For an SNAr reaction to occur, two primary conditions must be met: the presence of a suitable leaving group and significant reduction of the ring's electron density, typically achieved by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of 2-Nitro-4'-chloro diphenyl sulfide (B99878), the nitro group itself can function as a leaving group, a less common but documented phenomenon in SNAr chemistry, particularly when further activated. numberanalytics.comnih.gov

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the nitro group in this instance), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial for the reaction to proceed and is enhanced by electron-withdrawing substituents that can delocalize the negative charge. numberanalytics.com Subsequently, the leaving group departs, restoring the aromaticity of the ring. libretexts.org

The rate and success of the SNAr reaction depend heavily on the nature of the attacking nucleophile. numberanalytics.com Strong nucleophiles are generally required to displace a nitro group. The reactivity profile can be categorized based on the nucleophilic atom (e.g., oxygen, nitrogen, sulfur). Softer, more polarizable nucleophiles like thiolates are often particularly effective in these reactions. nih.govlibretexts.org

Table 1. Reactivity Profile of 2-Nitro-4'-chloro diphenyl sulfide with Various Nucleophiles in SNAr Reactions.
Nucleophile ClassExample NucleophileExpected ReactivityPotential ProductReference
Oxygen NucleophilesMethoxide (CH₃O⁻), Hydroxide (OH⁻)Moderate to High2-Methoxy-4'-chloro diphenyl sulfide libretexts.orgnumberanalytics.com
Nitrogen NucleophilesPiperidine, Amines (R-NH₂)Moderate2-(Piperidin-1-yl)-4'-chloro diphenyl sulfide numberanalytics.com
Sulfur NucleophilesThiophenoxide (C₆H₅S⁻)HighBis(4-chlorophenyl) sulfide derivative nih.govlibretexts.org
Carbon NucleophilesCyanide (CN⁻), Malonate EstersLow to Moderate2-Cyano-4'-chloro diphenyl sulfide libretexts.org

Substituents on the aromatic ring play a pivotal role in modulating the rate and selectivity of SNAr reactions. numberanalytics.com In this compound, the key substituents influencing the displacement of the nitro group are the sulfide bridge and the chlorine atom on the second ring.

Sulfide Bridge (-S-Ar'): The sulfide group ortho to the nitro group acts as a mild activator for nucleophilic attack. While generally considered a deactivating group in electrophilic substitution, its ability to stabilize the intermediate Meisenheimer complex through resonance or induction can be significant in SNAr.

4'-Chloro Group: The chloro group on the distal ring has a less direct but still influential role. Its electron-withdrawing inductive effect can be transmitted through the sulfide bridge, slightly increasing the electrophilicity of the nitro-bearing ring and thus subtly enhancing the reaction rate compared to an unsubstituted analogue. Theoretical studies have shown that the electron-withdrawing effect of a para-halogen can contribute to the activation of the ortho position towards nucleophilic attack. mdpi.com

The position of the primary activating group is paramount. The nitro group must be ortho or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance. libretexts.org In this molecule, the sulfide is ortho to the nitro group, which is the leaving group itself, creating a complex electronic environment where the sulfide's properties are critical.

Redox Chemistry of the Sulfide Linkage and Nitro Group

The presence of two reducible/oxidizable centers—the nitro group and the sulfide bridge—allows for a range of selective chemical transformations.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The challenge in reducing this compound lies in achieving chemoselectivity, preserving both the sulfide linkage and the aryl-chloride bond. Several methods are available to achieve this transformation. wikipedia.org

Zinin Reduction (Sodium Sulfide): The use of sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) in an aqueous or alcoholic solution is a classic method for selectively reducing one nitro group in the presence of others or other reducible functional groups. wikipedia.orgstackexchange.com This method is particularly mild and well-suited for substrates where catalytic hydrogenation might be problematic.

Tin(II) Chloride (SnCl₂): Reduction using SnCl₂ in an acidic medium (typically concentrated HCl) is another common and effective method for converting nitroarenes to anilines while being compatible with a variety of functional groups, including halogens and sulfides. wikipedia.org

Catalytic Hydrogenation: While standard catalytic hydrogenation (e.g., H₂/Pd-C) can risk dehalogenation (hydrogenolysis of the C-Cl bond), specialized catalysts can provide high selectivity. sci-hub.st For instance, sulfided platinum or specific nickel catalysts have been shown to selectively reduce nitro groups without affecting aryl halides. sci-hub.st Metal-free systems using reagents like tetrahydroxydiboron (B82485) have also emerged as mild and highly chemoselective alternatives. organic-chemistry.org

Table 2. Reagents for Selective Reduction of the Nitro Group in this compound.
Reagent/SystemTypical ConditionsSelectivity NotesProductReference
Sodium Sulfide (Na₂S) / S₈Aqueous/alcoholic solution, heatHigh selectivity for the nitro group. Avoids dehalogenation.2-Amino-4'-chloro diphenyl sulfide stackexchange.com
Tin(II) Chloride (SnCl₂)HCl, ethanol, heatExcellent functional group tolerance (halides, sulfides).2-Amino-4'-chloro diphenyl sulfide wikipedia.org
Iron (Fe) / Acetic AcidFe powder, glacial acetic acid, heatMild method, generally preserves halide and sulfide groups.2-Amino-4'-chloro diphenyl sulfide wikipedia.org
Catalytic Hydrogenation (H₂)Sulfided Pt/C or specific Ni catalystRequires catalyst screening to avoid dehalogenation.2-Amino-4'-chloro diphenyl sulfide sci-hub.st

The sulfide linkage in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and, subsequently, to the sulfone. biosynth.com This transformation significantly alters the electronic properties of the molecule, as the resulting sulfoxide (-SO-) and sulfone (-SO₂-) groups are strongly electron-withdrawing. nih.gov

Controlled oxidation to the sulfoxide can typically be achieved using one equivalent of an oxidizing agent under mild conditions. Hydrogen peroxide (H₂O₂) is a common "green" oxidant, often used in conjunction with a catalyst or in solvents like acetic acid. nih.gov Other reagents like sodium periodate (B1199274) (NaIO₄) or m-chloroperoxybenzoic acid (m-CPBA) are also effective.

Further oxidation to the sulfone requires stronger conditions or an excess of the oxidizing agent. organic-chemistry.org The presence of the electron-withdrawing nitro and chloro groups makes the sulfide sulfur less electron-rich and therefore more difficult to oxidize compared to an unsubstituted diphenyl sulfide. mdpi.com

Table 3. Selective Oxidation of the Sulfide Bridge.
Target ProductReagent SystemTypical ConditionsKey ConsiderationsReference
2-Nitro-4'-chloro diphenyl sulfoxideH₂O₂ (1 equiv.) / Acetic AcidRoom temperatureCareful control of stoichiometry is needed to prevent over-oxidation. nih.gov
2-Nitro-4'-chloro diphenyl sulfoxidem-CPBA (1 equiv.)CH₂Cl₂, 0°C to room tempHighly reliable and selective method. organic-chemistry.org
2-Nitro-4'-chloro diphenyl sulfoneH₂O₂ (>2 equiv.) / Na₂WO₄Elevated temperature (e.g., 40-50°C)Catalyst required for efficient conversion to the sulfone. mdpi.comresearchgate.net
2-Nitro-4'-chloro diphenyl sulfoneKMnO₄Acetic acid, heatStrong oxidizing conditions, may risk side reactions. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene (B151609) ring. masterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. libretexts.org The two aromatic rings in this compound exhibit vastly different reactivities towards electrophiles.

Ring A (2-Nitro-substituted ring): This ring is strongly deactivated towards EAS due to the presence of two deactivating groups:

Nitro Group (-NO₂): A powerful deactivator and a meta-director due to strong inductive and resonance electron withdrawal. youtube.com

Aryl Sulfide Group (-S-Ar'): A deactivating group due to its inductive effect, but it is an ortho, para-director because its sulfur lone pairs can donate into the ring by resonance to stabilize the cationic intermediate (arenium ion). pressbooks.pub

The combined effect is a massive deactivation of this ring. The powerful deactivating effect of the nitro group generally overrides the directing effect of the sulfide. Any potential, albeit difficult, substitution would likely be directed meta to the nitro group and ortho/para to the sulfide group, but the reaction rates would be extremely low.

Ring B (4'-Chloro-substituted ring): This ring is also deactivated, but less so than Ring A. Both substituents are ortho, para-directors.

Aryl Sulfide Group (-S-Ar): As mentioned, a deactivating ortho, para-director.

Chloro Group (-Cl): A deactivating group due to its strong inductive effect, but it directs ortho and para because of resonance stabilization from its lone pairs. pressbooks.publibretexts.org

The directing effects of the sulfide and chloro groups are reinforcing. Both direct incoming electrophiles to the positions ortho and para to themselves. Therefore, electrophilic attack will occur preferentially on Ring B at the positions ortho to the sulfide bridge (positions 3' and 5'), which are also meta to the chloro group. The para position to the sulfide is occupied by the chlorine atom.

Table 4. Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound.
ReactionTypical ReagentsPredicted Major ProductRationaleReference
NitrationHNO₃ / H₂SO₄2-Nitro-4'-chloro-3'-nitro diphenyl sulfideSubstitution occurs on the less deactivated ring (Ring B), directed ortho to the sulfide group. libretexts.orgpressbooks.pub
Halogenation (e.g., Bromination)Br₂ / FeBr₃3'-Bromo-2-nitro-4'-chloro diphenyl sulfideSubstitution occurs on Ring B, ortho to the strongly o,p-directing sulfide group. pressbooks.publibretexts.org
Friedel-Crafts AcylationCH₃COCl / AlCl₃No reaction or very low yieldBoth rings are strongly deactivated, which is generally incompatible with Friedel-Crafts reactions. masterorganicchemistry.com

Cyclization and Rearrangement Reactions Involving the Diphenyl Sulfide Core

The diphenyl sulfide core of this compound serves as a scaffold for various intramolecular cyclization and rearrangement reactions, leading to the formation of important heterocyclic systems. A key transformation in this context is the formation of phenothiazine (B1677639) derivatives, which are of significant interest in medicinal chemistry.

A plausible and well-documented pathway for the cyclization of molecules structurally related to this compound involves an initial reduction of the nitro group to an amine, followed by a cyclization reaction. This two-step process transforms the diphenyl sulfide into a tricyclic phenothiazine structure.

The first step is the reduction of the 2-nitro group to a 2-amino group, yielding 2-Amino-4'-chloro diphenyl sulfide. This reduction can be achieved using various standard reducing agents. The resulting aminodiphenyl sulfide is the direct precursor for the subsequent cyclization.

The second step is the intramolecular cyclization of 2-Amino-4'-chloro diphenyl sulfide to form a chlorinated phenothiazine. This type of reaction has been reported for analogous diphenylamines, where cyclization is achieved by heating with sulfur in the presence of a catalyst such as iodine. google.comgoogle.com For instance, the cyclization of m-chloro diphenylamine (B1679370) with sulfur and a catalytic amount of iodine at elevated temperatures (110-150 °C) yields 2-chlorophenothiazine. google.com This process involves the formation of new carbon-sulfur and nitrogen-hydrogen bonds to close the central thiazine (B8601807) ring. A similar transformation is anticipated for 2-Amino-4'-chloro diphenyl sulfide.

Table 1: Transformation of this compound to a Phenothiazine Derivative

StepStarting MaterialReagents/ConditionsIntermediate/ProductReaction Type
1This compoundStandard reducing agents (e.g., Sn/HCl, H₂/Pd-C)2-Amino-4'-chloro diphenyl sulfideReduction
22-Amino-4'-chloro diphenyl sulfideSulfur (S), Iodine (I₂) (catalyst), Heat (e.g., 110-150 °C)Chlorinated phenothiazine derivativeIntramolecular Cyclization

This cyclization pathway highlights the utility of the this compound scaffold in the synthesis of more complex heterocyclic compounds. The resulting phenothiazine derivatives are a class of compounds with a broad spectrum of biological activities. jocpr.com

Strategic Applications in Organic Synthesis and Functional Material Design

Versatility as a Reagent in Multi-Step Organic Syntheses

The reactivity of its nitro group and the inherent properties of the diaryl sulfide (B99878) backbone allow 2-Nitro-4'-chloro diphenyl sulfide to serve as a key building block in complex synthetic pathways.

Synthesis of Complex Organic Frameworks

While direct use of this compound in the synthesis of complex organic frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not extensively documented, its structure contains the necessary motifs to be considered a potential precursor for such materials. Thioether-based ligands are increasingly utilized in the construction of MOFs due to the ability of the sulfur atom to coordinate with metal centers. thieme-connect.comrsc.orgresearchgate.netacs.org These frameworks are noted for their potential in catalysis, sensing, and adsorption. rsc.orgheteroletters.org

The synthesis of these materials involves combining metal ions with organic ligands, often containing carboxylic acid groups, to create porous, crystalline structures. rsc.orgacs.org A molecule like this compound could be chemically modified, for example, through the addition of carboxylate functionalities, to serve as a "linker" or "strut" in the assembly of these frameworks. The presence of the thioether bridge is crucial, and its derivatives have been shown to form stable and functional MOFs. rsc.orgacs.org The nitro and chloro groups offer further possibilities for post-synthetic modification within the framework, allowing for the fine-tuning of the material's properties.

Table 1: Potential Role in Organic Framework Synthesis

Structural Feature Potential Application in Frameworks Rationale
Thioether Bridge Coordination to metal centers in MOFs The sulfur atom acts as a soft donor, forming stable bonds with various metal ions, which is a key principle in the design of thioether-based MOFs. rsc.orgresearchgate.net
Nitro Group Post-synthetic modification; precursor to amine functionality Can be reduced to an amino group, which can then be used for further reactions to alter the framework's properties or introduce new active sites.
Aromatic Rings Rigid structural support Provide the necessary rigidity to form stable, porous framework structures.

| Chloro Group | Electronic property modulation | The electron-withdrawing nature of chlorine can influence the electronic environment of the framework, affecting its catalytic or sensing capabilities. |

Intermediate in Pharmaceutical Synthesis (e.g., Quetiapine Impurity Research)

This compound is recognized as a process-related impurity in the synthesis of Quetiapine, an important atypical antipsychotic drug. chemicalbook.comsimsonpharma.comsincopharmachem.com Quetiapine's core structure is a dibenzo[b,f] thieme-connect.comnih.govthiazepine ring system. heteroletters.orgchemmethod.com The synthesis of this core often involves the reaction of a substituted aminothiophenol derivative with a halogenated aromatic compound.

The formation of this compound as an impurity can occur from side reactions between starting materials or intermediates used in the synthesis of the key dibenzothiazepine intermediate. chemmethod.comsphinxsai.com For instance, in synthetic routes starting from 2-aminodiphenyl sulfide derivatives, residual starting materials or related precursors can lead to the formation of this and other impurities. sphinxsai.com Its identification and characterization are crucial for quality control in the manufacturing of the active pharmaceutical ingredient (API), as regulatory bodies like the ICH require strict control over impurities in drug substances. sphinxsai.com

Building Block for Advanced Materials

The distinct electronic properties conferred by the nitro and chloro substituents, combined with the diaryl sulfide structure, make this compound a valuable precursor for materials with tailored optical and electronic functions.

Precursor for Dyes and Fluorescent Substances

The structure of this compound is a foundational element for the synthesis of phenothiazine-based dyes. nih.govgoogle.com Phenothiazines are heterocyclic compounds known for their strong electron-donating properties and are used as the core of many synthetic dyes and functional chromophores. nih.govnih.gov A common synthetic route to phenothiazines involves an intramolecular cyclization of a diaryl sulfide. The key step is often the reduction of a nitro group to an amine, which then attacks the adjacent aromatic ring to form the central thiazine (B8601807) ring.

Furthermore, nitroaromatic compounds themselves are utilized in the design of fluorescent probes. nih.govresearchgate.netgoogle.com Often, these probes are non-fluorescent initially but become highly fluorescent upon the reduction of the nitro group to an amine. nih.govresearchgate.net This "turn-on" mechanism is particularly useful for detecting specific biological conditions, such as hypoxia or the presence of reducing agents like hydrogen sulfide. nih.govrsc.org Given this, this compound could serve as a scaffold for developing fluorescent probes where the fluorescence is triggered by the reduction of its nitro group. rsc.org

Table 2: Application in Dye and Fluorescence Chemistry

Application Synthetic Pathway Key Functional Group
Phenothiazine (B1677639) Dyes Reduction of nitro group followed by intramolecular cyclization. google.comresearchgate.net Nitro group (precursor to the amine needed for cyclization).

| Fluorescent Probes | "Turn-on" fluorescence upon reduction. nih.govresearchgate.net | Nitro group (acts as a fluorescence quencher until reduced). |

Development of Optoelectronic Materials

Diaryl sulfides are a class of compounds investigated for applications in materials science, including the development of optoelectronic materials. nih.gov The sulfur atom in the thioether linkage can influence the electronic properties of the molecule. For example, polyphenylene sulfide (PPS) is a high-performance thermoplastic known for its thermal stability and chemical resistance. thieme-connect.de

While specific research on this compound for optoelectronics is limited, its constituent parts suggest potential. The diaryl sulfide backbone provides a conjugated system that can be tuned by its substituents. The electron-withdrawing nitro and chloro groups significantly alter the electronic distribution across the molecule, which could be exploited in the design of materials for organic electronics. Research on related diaryl sulfides shows they are of interest as corrosion inhibitors, which relies on their ability to interact with surfaces and alter electronic processes. nih.gov This capacity for electronic interaction is a fundamental property sought in optoelectronic materials.

Catalytic Applications in Chemical Transformations

There is no direct evidence of this compound being used as a catalyst itself. However, its thioether functional group is a key component in a growing class of ligands for homogeneous catalysis. thieme-connect.comresearchgate.net Thioether-containing ligands are used to stabilize transition metal centers, thereby modulating their catalytic activity and selectivity in various chemical reactions, including cross-coupling and hydrogenation. thieme-connect.comresearchgate.netthieme-connect.de

Therefore, this compound could serve as a synthetic precursor for more complex thioether-containing ligands. The aromatic rings provide a rigid scaffold, and the chloro and nitro groups offer sites for further functionalization to create a tailored ligand. The sulfur atom of the thioether would act as a coordination site for a catalytically active metal. The development of such ligands is an active area of research aimed at discovering new and more efficient catalysts. thieme-connect.com

Contributions to Agrochemical Research (e.g., fungicides derived from intermediates)

The primary role of this compound in agrochemical research is as an intermediate in the synthesis of other compounds that may possess fungicidal properties. The presence of the nitro group allows for a straightforward chemical reduction to an amino group, yielding 2-Amino-4'-chloro diphenyl sulfide. nih.govgoogle.com This transformation is a key step, as the resulting aromatic amine is a versatile building block for the creation of various heterocyclic compounds known to exhibit biological activity. chemicalbook.comnih.gov

While direct evidence of fungicides being synthesized from this compound is not prevalent in publicly available research, the resulting amine, 2-Amino-4'-chloro diphenyl sulfide, is a logical precursor for certain classes of fungicides, such as those based on thiazole (B1198619) and triazole structures. nih.govnih.gov The synthesis of such heterocyclic systems often involves the reaction of an amino-functionalized molecule with other reagents to form the core ring structure of the potential fungicide.

The general synthetic pathway would involve the initial reduction of this compound to 2-Amino-4'-chloro diphenyl sulfide. This can be achieved through various established methods for nitro group reduction. The resulting 2-Amino-4'-chloro diphenyl sulfide, a commercially available compound, can then be utilized in further synthetic steps. chemicalbook.comnih.gov For instance, the amino group can react with various electrophiles to build more complex molecular architectures.

Table 1: Chemical Identity of this compound and its Amino Derivative

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound6764-10-9C₁₂H₈ClNO₂S265.72
2-Amino-4'-chloro diphenyl sulfide37750-29-1C₁₂H₁₀ClNS235.73

Although specific examples of commercial fungicides derived directly from this compound are not readily found in the surveyed literature, the potential for its application in this field remains due to the established fungicidal activity of related diphenyl sulfide and aminothiazole derivatives. nih.gov Research into new fungicidal compounds is ongoing, and intermediates like 2-Amino-4'-chloro diphenyl sulfide are valuable tools for medicinal and agricultural chemists exploring novel molecular scaffolds.

Electronic Effects and Resonance Transmission Across the Sulfide Bridge

The electronic nature of this compound is dominated by its constituent parts: two aromatic rings, a sulfide bridge, and powerful electron-withdrawing substituents. The sulfide bridge itself plays a crucial role in mediating electronic communication between the two phenyl rings.

The nitro group , positioned on the first phenyl ring, is a particularly potent electron-withdrawing group. It exerts its influence through two mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma (σ) bond framework.

Resonance Effect: The π-system of the nitro group is conjugated with the aromatic ring, allowing it to withdraw electron density via resonance. This delocalization of electrons creates partial positive charges on the ortho and para positions of the ring, making these positions significantly electron-deficient. biosynth.comnih.gov

The chloro substituent , located on the second phenyl ring, also withdraws electrons through an inductive effect due to its electronegativity. nih.gov However, it possesses lone pairs of electrons that can be donated back to the aromatic ring through a p-π resonance effect. While the inductive withdrawal is generally stronger, this resonance donation can partially offset the deactivation of the ring.

The net result is that the 2-nitro-substituted ring is highly electron-poor, while the 4'-chloro-substituted ring is also electron-deficient, albeit to a lesser extent.

Table 1: Summary of Substituent Electronic Effects
SubstituentRing PositionInductive EffectResonance EffectNet Effect on Ring Electron Density
Nitro (–NO₂)2Strong WithdrawalStrong WithdrawalStrong Decrease
Chloro (–Cl)4'WithdrawalWeak DonationModerate Decrease

The nature of the bridge connecting the two phenyl rings is critical for modulating the electronic properties of the entire molecule. Replacing the sulfide (–S–) bridge with an ether (–O–), sulfoxide (B87167) (–SO–), or sulfone (–SO₂–) bridge systematically alters these properties.

Sulfide (–S–) vs. Ether (–O–): While both are sulfur and oxygen analogs, sulfides differ significantly from ethers. Sulfur is less electronegative and its valence electrons are more diffuse (3p vs. 2p for oxygen), making sulfur compounds more nucleophilic. nih.gov In the context of the bridge, the sulfide group can act as a weak electron acceptor when attached to electron-rich aromatics, but its ability to transmit electronic effects is distinct from the ether linkage. Some ether analogues of bioactive compounds are comparable in activity, suggesting the bridge can be a point of modification. nih.gov

Sulfide (–S–), Sulfoxide (–SO–), and Sulfone (–SO₂–): Oxidation of the sulfide bridge introduces highly electronegative oxygen atoms, dramatically increasing the electron-withdrawing nature of the bridge. The reactivity and electronic properties follow a clear trend, increasing in the order: Sulfide < Sulfoxide < Sulfone . nih.gov This is attributed to the increasing positive charge on the sulfur atom and a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.gov Sulfoxide and sulfone groups are powerful electron-withdrawing moieties. nih.gov This increased electron withdrawal stabilizes the LUMO, making the molecule a better electron acceptor. biosynth.com This progressive oxidation provides a method to fine-tune the electronic structure and, consequently, the material or biological properties of the compound. biosynth.comresearchgate.net

Table 2: Comparative Properties of Bridging Groups
BridgeOxidation State of SulfurElectron-Withdrawing StrengthImpact on LUMO EnergyTypical Conformation
Ether (–O–)N/AWeakerLess ImpactBent
Sulfide (–S–) -2WeakModerateNon-planar, flexible
Sulfoxide (–SO–)0StrongLoweredNear-orthogonal rings
Sulfone (–SO₂–)+2Very StrongSignificantly LoweredNear-orthogonal rings

Positional Isomerism and Stereochemical Influence on Molecular Function

The specific placement of substituents on the diphenyl sulfide framework is critical to its function. Positional isomers, which have the same molecular formula but different substituent arrangements, can exhibit markedly different properties and biological activities.

While direct comparative studies on the molecular function of these specific isomers are not extensively documented, the principles of structure-activity relationships in related nitroaromatic compounds are well-established. Research has shown that the position of a nitro group is essential for the biological activity of many compounds. nih.gov For example, in one study, moving a nitro group from a critical position or replacing it with a chloro group led to a tenfold decrease in antitubercular activity. nih.gov Similarly, studies on substituted sulfonamides demonstrate that the position of electron-withdrawing groups on the benzene (B151609) ring is a key determinant of antimicrobial activity. nih.gov Therefore, it is highly probable that the 2-nitro and 4'-nitro isomers of chlorodiphenyl sulfide would interact differently with biological targets like enzymes or receptors, leading to distinct functional outcomes.

Stereochemical influences primarily relate to the three-dimensional arrangement of the molecule. While the parent compound is not chiral, its conformation is a key stereochemical feature. As discussed below, the sulfide bridge allows for considerable flexibility compared to its oxidized sulfone analogue, which adopts a more rigid, orthogonal structure. nih.gov This difference in 3D shape is fundamental to how the molecule is recognized by other molecules.

Conformational Dynamics and Their Role in Molecular Recognition

The three-dimensional shape of this compound is not static. The molecule exhibits conformational flexibility, primarily through rotation around the C–S bonds. Gas-phase electron diffraction studies of the parent diphenyl sulfide molecule show it possesses C₂ symmetry with defined torsion angles, indicating a non-planar, twisted conformation. nih.gov

This flexibility is crucial for molecular recognition, the process by which molecules bind to specific receptors or enzyme active sites. The ability of the two phenyl rings to rotate relative to each other allows the molecule to adopt different conformations, potentially finding an optimal fit within a binding pocket.

The conformational dynamics are starkly different in the oxidized analogues. The introduction of the bulky and polar sulfoxide or sulfone groups creates steric hindrance that forces the phenyl rings into a more rigid, near-orthogonal arrangement. nih.gov This locked conformation presents a very different three-dimensional profile for interaction. An active sulfide-bridged compound may become inactive upon oxidation to the sulfone, not just due to electronic changes, but because its rigid orthogonal structure can no longer fit into the target receptor site. nih.gov Thus, the flexible sulfide bridge is a key determinant of the molecule's ability to be "recognized" and exert a biological effect.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

In Silico Screening and Lead Optimization

No research findings on the in silico screening and lead optimization of 2-Nitro-4'-chloro diphenyl sulfide (B99878) could be located.

Advanced Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometry and determining the relative stability of different molecular forms. However, specific DFT studies on 2-Nitro-4'-chloro diphenyl sulfide (B99878) are not available in the surveyed literature.

Tautomerization Equilibria and Energetics

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. An analysis of the tautomeric equilibria for 2-Nitro-4'-chloro diphenyl sulfide would involve calculating the relative energies of any potential tautomeric forms to determine their populations at equilibrium. No research detailing such an analysis for this compound could be located.

Conformational Landscapes and Energy Minima

The flexibility of the sulfide bridge in this compound allows for various spatial arrangements, or conformations. A study of its conformational landscape would identify the most stable, low-energy conformations (energy minima) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions. Unfortunately, no specific studies on the conformational analysis of this compound were found.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The arrangement of electrons in a molecule's orbitals dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with others. wikipedia.orgtaylorandfrancis.comnumberanalytics.comlibretexts.orgyoutube.com

HOMO-LUMO Gap Analysis and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. science.gov A small gap suggests that the molecule can be easily excited and is therefore more reactive, whereas a large gap implies higher stability. science.gov Without dedicated computational studies for this compound, a quantitative analysis of its HOMO-LUMO gap and the resulting reactivity predictions cannot be provided.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. youtube.comyoutube.com This visual representation is invaluable for predicting sites of chemical reactions. For this compound, such a map would reveal the influence of the electron-withdrawing nitro group and the electronegative chlorine atom on the molecule's reactivity. However, specific electrostatic potential maps for this compound are not available in the public domain.

Reaction Pathway Simulations and Transition State Analysis

Computational methods can be used to simulate the step-by-step mechanism of a chemical reaction, identifying the transition states and intermediates involved. This analysis provides a detailed understanding of the reaction's kinetics and thermodynamics. For instance, studies on similar compounds have explored reaction mechanisms involving diphenyl sulfides. researchgate.netresearchgate.net However, no such simulations for the specific reactions of this compound have been published.

Molecular Dynamics Simulations for Intermolecular Interactions

Detailed molecular dynamics (MD) simulations and in-depth theoretical studies focusing specifically on the intermolecular interactions of this compound are not extensively available in the reviewed scientific literature. Computational studies on related, but more complex, molecules containing the diphenyl sulfide scaffold have been conducted, often in the context of their interaction with biological targets. nih.govnih.gov For instance, research on derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide has utilized MD simulations to understand their stability within the active sites of enzymes. nih.gov These studies have highlighted the importance of various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, in the binding of these larger molecules. nih.gov

Expected Intermolecular Interactions:

Based on its chemical structure, the following intermolecular interactions would be anticipated for this compound:

Dipole-Dipole Interactions: The presence of the highly polar nitro group (NO₂) and the electronegative chlorine atom creates a significant molecular dipole moment. This would lead to strong dipole-dipole interactions between adjacent molecules.

Pi-Pi Stacking: The aromatic phenyl rings can interact through pi-pi stacking, where the electron clouds of adjacent rings align. This type of interaction is common in aromatic compounds and contributes to the stability of the solid-state structure.

Halogen Bonding: The chlorine atom on one of the phenyl rings could potentially act as a halogen bond donor, interacting with the electron-rich oxygen atoms of the nitro group on a neighboring molecule.

The combination of these forces would influence the macroscopic properties of the compound, such as its melting point, boiling point, and solubility. However, without specific MD simulation data, the precise geometry and energetic contributions of these interactions remain a subject for future research.

Computed Properties Relevant to Intermolecular Interactions:

While no dedicated studies on intermolecular forces were found, some basic molecular properties have been computed and are available in public databases. These properties provide an indirect indication of the compound's potential for intermolecular interactions.

PropertyValueSource
Molecular Weight265.72 g/mol PubChem
XLogP34.5PubChem
Polar Surface Area45.8 ŲPubChem

XLogP3 is a computed measure of hydrophobicity, and a higher value suggests a greater tendency to engage in non-polar interactions. The polar surface area is related to the potential for polar interactions.

Further computational investigations, such as Density Functional Theory (DFT) calculations to map the electrostatic potential surface and full-scale molecular dynamics simulations of the bulk material, would be necessary to provide a detailed and quantitative understanding of the intermolecular interactions of this compound.

Exploration of Biological Activities and Mechanistic Understanding

Antiviral Activity and Inhibition Mechanisms

Research into the antiviral properties of compounds structurally related to 2-Nitro-4'-chloro diphenyl sulfide (B99878) has identified a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) Vif (Virion infectivity factor) protein. It is crucial to note that the extensively studied compound, known as RN-18, is not 2-Nitro-4'-chloro diphenyl sulfide itself, but a more complex derivative: N-(2-methoxyphenyl)-2-((4-nitrophenyl)thio)benzamide nih.gov. The findings related to RN-18 provide a valuable framework for understanding the potential antiviral mechanisms of this class of molecules.

Target Identification and Validation

The primary target for this class of inhibitors is the HIV-1 Vif protein. nih.govresearchgate.net Vif is an accessory protein essential for viral replication in non-permissive cells, such as primary T cells and macrophages. nih.govnih.gov It functions by targeting the host's natural antiviral defense mechanism, the APOBEC3G (Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G) protein, for proteasomal degradation. nih.govnih.gov By degrading APOBEC3G, Vif prevents its incorporation into new viral particles, thus ensuring the infectivity of the progeny virions. nih.gov

The validation of Vif as a therapeutic target stems from the observation that HIV-1 strains lacking a functional Vif protein are unable to replicate effectively in non-permissive cells. nih.gov Therefore, inhibiting Vif function would allow APOBEC3G to be packaged into new virions, where it can induce hypermutation of the viral DNA during reverse transcription, leading to non-viable viruses. nih.gov Small molecules that specifically antagonize Vif function, like RN-18, have been shown to inhibit HIV-1 replication only in the presence of APOBEC3G, confirming that the Vif-APOBEC3G axis is a valid target for antiviral therapy. nih.gov

Structure-Based Drug Design Approaches

The discovery of RN-18 as a Vif inhibitor has spurred efforts in structure-based drug design to develop more potent and specific antiviral agents. nih.govresearchgate.net The general approach involves synthesizing and evaluating a series of analogues of the lead compound to establish a structure-activity relationship (SAR). nih.gov For the class of Vif inhibitors related to RN-18, studies have explored modifications at various positions of the molecule. nih.govresearchgate.net

Key findings from SAR studies on RN-18 analogues indicate that:

Substitutions on the phenyl rings: In general, significant variations in the substitution patterns on the phenyl rings were found to be detrimental to both the antiviral potency and the specificity of the inhibition. nih.govmiami.edu

Linkage modifications: Isosteric replacements of the amide and ether linkages within the RN-18 scaffold were relatively well-tolerated, suggesting some flexibility in these positions for designing new analogues. nih.govmiami.edu

These studies provide a foundational understanding of the structural requirements for inhibiting Vif function and guide the rational design of new, more effective HIV-1 therapeutics targeting this essential viral protein. nih.govmiami.edu

Antibacterial and Antimicrobial Properties

While extensive research has been conducted on the antiviral potential of related compounds, specific studies detailing the antibacterial and antimicrobial properties of this compound are limited in the public domain. General studies on related chemical classes, such as nitroaromatic compounds and diaryl sulfides, suggest potential for antimicrobial activity.

Spectrum of Activity Against Pathogens

There is currently no specific data available from comprehensive studies to define the spectrum of antibacterial activity for this compound against a wide range of pathogens. Some research on nitro-substituted aromatic compounds has indicated activity against certain bacteria. For instance, some nitro sulfonyl fluorides have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and Pseudomonas aeruginosa. rsc.orgresearchgate.net Additionally, some nitrophenyl disulfide compounds have displayed activity against Staphylococcus aureus and Bacillus anthracis. mdpi.com However, these findings are for structurally distinct compounds, and it cannot be assumed that this compound would exhibit a similar profile.

Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms of action for this compound as an antibacterial agent have not been elucidated due to a lack of specific studies. For related nitroaromatic compounds, proposed mechanisms of antibacterial action can involve the generation of reactive nitrogen species that induce oxidative stress and damage cellular components. The disulfide linkage present in related molecules is also known to be a critical feature for the antibacterial bioactivity of certain compounds. mdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of this compound has not been a primary focus of published research, and therefore, detailed information on its radical scavenging mechanisms is not available. However, the chemical structure contains moieties that are present in other compounds known to possess antioxidant or pro-oxidant properties.

The presence of a nitro group can be relevant for antioxidant activity, as seen in studies of other nitro-containing compounds like nitrochalcones and nitro-benzimidazole derivatives. researchgate.net The sulfur atom in the diphenyl sulfide structure could also play a role. Sulfur-containing compounds are known to exhibit antioxidant activities through various mechanisms, including direct scavenging of reactive oxygen species. nih.gov However, without direct experimental evidence, the antioxidant capacity of this compound remains speculative. Further research, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, would be necessary to determine its antioxidant properties. researchgate.net

Enzyme Inhibition and Receptor Binding Studies (General)

Specific enzyme inhibition or receptor binding studies for this compound are not prominently documented. However, the structural motifs present in the molecule, namely the nitroaromatic and chlorophenyl groups, are found in various biologically active compounds, suggesting potential, yet unproven, interactions.

Derivatives of diphenyl sulfide have been synthesized and assessed for their ability to bind to various transporters in the central nervous system. Specifically, certain substituted diphenyl sulfide compounds have demonstrated high affinity and selectivity for the serotonin (B10506) transporter (SERT) nih.gov. The nature and position of substituents on the phenyl rings were found to be critical for this binding affinity nih.gov. While these studies did not include the exact 2-nitro-4'-chloro substitution pattern, they establish the diphenyl sulfide scaffold as a viable candidate for interacting with protein binding sites.

Furthermore, the antimicrobial properties of related nitro-containing sulfide compounds have been investigated. A study on benzyl (B1604629) phenyl sulfide derivatives revealed that compounds featuring a 4-nitrobenzyl group displayed significant antimicrobial activity nih.gov. In particular, 4-nitrobenzyl 4-chlorophenyl sulfide was identified as having the most potent and broad-ranging inhibitory effects against a panel of microbial strains nih.gov. The general mechanism of antimicrobial action for many nitro-containing compounds involves their intracellular reduction to form reactive nitroso and superoxide (B77818) intermediates. These toxic species can then covalently modify and damage crucial biomolecules like DNA and proteins, leading to cell death nih.gov.

Another potential mechanism for enzyme inhibition by nitro-containing compounds has been observed in the context of antifungal agents. Certain nitrotriazole derivatives have been shown to inhibit the enzyme 14α-demethylase, which is essential for ergosterol (B1671047) synthesis in fungi. This inhibition is proposed to occur through a strong electrostatic interaction between the nitro group of the inhibitor and the iron (II) within the heme group of the enzyme's active site nih.gov. Given that this compound possesses a nitro group, it is conceivable that it could interact with metalloenzymes through a similar mechanism, although this remains speculative without direct experimental evidence.

Table 1: Summary of Biological Activities of Structurally Related Diphenyl Sulfide Derivatives

Compound/Derivative ClassBiological ActivityKey Findings
Substituted Diphenyl SulfidesSerotonin Transporter (SERT) BindingHigh affinity and selectivity for SERT, influenced by substituent nature and position. nih.gov
4-Nitrobenzyl 4-chlorophenyl sulfideAntimicrobial ActivityStrong and broad-ranging inhibitory effects against various microbial strains. nih.gov
Nitrotriazole DerivativesAntifungal (14α-demethylase inhibition)Inhibition through electrostatic interaction of the nitro group with the enzyme's heme iron. nih.gov

Advanced Biological Screening Methodologies for Novel Activities

To uncover the full therapeutic potential of novel chemical entities like this compound, a range of advanced biological screening methodologies can be employed. These techniques allow for the rapid and efficient assessment of a compound's activity against a wide array of biological targets.

High-Throughput Screening (HTS): This is a foundational approach in modern drug discovery that involves the automated testing of large numbers of compounds against specific biological targets. HTS assays can be configured to measure various biological readouts, including enzyme activity, receptor binding, gene expression, and cell viability. For a compound like this compound, an HTS campaign could be designed to screen it against a diverse panel of kinases, proteases, or other enzyme families, as well as a variety of G-protein coupled receptors (GPCRs) and ion channels.

Biophysical Methods for Hit Finding and Characterization: Several biophysical techniques are invaluable for detecting and characterizing the direct binding of a small molecule to its protein target. These methods are particularly useful for validating hits from primary screens and for elucidating the mechanism of action.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the real-time binding kinetics and affinity of a compound to a target protein immobilized on a sensor chip. This would be a powerful tool to confirm any direct binding of this compound to a purified enzyme or receptor.

Microscale Thermophoresis (MST): MST measures the change in the hydration shell of a molecule in response to a temperature gradient, which is altered upon ligand binding. It requires only a small amount of the target protein and can be used to determine binding affinities in solution.

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the protein in the presence of a compound suggests a stabilizing binding interaction. This method is well-suited for high-throughput screening to identify initial binders.

High-Throughput Spectral Shift (HT-SpS): This is an affinity-based screening method that detects binding through changes in the intrinsic fluorescence or other spectral properties of a target protein upon ligand interaction. It offers a direct biophysical measurement of binding and is amenable to large-scale screening.

Computational Approaches: In silico methods play an increasingly important role in predicting and understanding the biological activities of small molecules.

Molecular Docking: This computational technique can be used to predict the preferred binding orientation and affinity of a ligand to a target protein with a known three-dimensional structure. For this compound, docking studies could be performed against the active sites of various enzymes, such as those from pathogenic microorganisms or human enzymes implicated in disease, to generate hypotheses about its potential targets. For instance, docking it into the active site of bacterial or fungal enzymes could provide a rationale for any observed antimicrobial activity.

The application of these advanced screening methodologies would be essential to systematically explore the biological activity profile of this compound and to identify any potential therapeutic applications.

Cutting Edge Analytical Research Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. Advanced NMR methods offer deeper insights into complex structures and dynamic processes.

In the synthesis of 2-Nitro-4'-chloro diphenyl sulfide (B99878), side-products and impurities can co-exist, complicating analysis. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for dissecting these complex mixtures. These experiments provide through-bond correlation data that allow for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, even for minor components. While specific multi-dimensional NMR studies on 2-Nitro-4'-chloro diphenyl sulfide are not prevalent in public literature, the application of these techniques would be standard practice for confirming its structural integrity and identifying related substances in a sample.

Table 1: Application of Multi-Dimensional NMR for this compound Analysis

NMR TechniqueType of Information ProvidedRelevance to this compound
COSY (¹H-¹H)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Confirms the connectivity of protons within the nitrophenyl and chlorophenyl rings.
HSQC (¹H-¹³C)Correlates protons directly to the carbons they are attached to (one-bond correlation).Assigns specific proton signals to their corresponding carbon atoms in the molecule's backbone.
HMBC (¹H-¹³C)Shows longer-range correlations between protons and carbons (typically over 2-4 bonds).Establishes the crucial C-S-C linkage between the two aromatic rings and confirms the relative positions of the nitro and chloro substituents.

Solid-state NMR (ssNMR) is essential for studying materials in their solid form, providing information on polymorphism (the existence of multiple crystal forms) and local molecular environments. For this compound, different crystalline forms could exhibit distinct physical properties. Cross-Polarization Magic-Angle Spinning (CPMAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C. polymersynergies.net By analyzing the chemical shifts and peak multiplicities in a ¹³C CPMAS spectrum, researchers can identify the number of non-equivalent molecules in the crystal's asymmetric unit, a key piece of information for understanding its packing and identifying polymorphs. polymersynergies.net

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This is critical for identifying reaction products and quantifying their presence. The molecular formula of this compound is C₁₂H₈ClNO₂S, with a calculated molecular weight of approximately 265.72 g/mol . chemicalbook.com HRMS can confirm this composition with high precision.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern is like a fingerprint, offering detailed structural information. nih.gov For this compound, fragmentation pathways are influenced by the nitro group and the chloro-substituent. bohrium.com

Common fragmentation behaviors for related compounds include:

Loss of Nitro Group Components : The nitro group can be lost as •NO, •NO₂, HNO, or HNO₂. bohrium.com

Loss of Chlorine : The chlorine atom can be lost as a radical (•Cl) or as HCl via rearrangement. bohrium.comyoutube.com

Cleavage of C-S Bonds : The sulfide linkage can cleave, leading to fragments corresponding to the nitrophenyl and chlorophenyl moieties.

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

Precursor Ion [M+H]⁺ (m/z)Potential Fragment IonNeutral LossPlausible Fragment Structure
~266[M+H - NO]⁺•NOIon resulting from loss of nitric oxide
[M+H - NO₂]⁺•NO₂Ion resulting from loss of nitrogen dioxide
[M+H - Cl]⁺•ClIon resulting from loss of chlorine radical
[C₆H₄ClS]⁺C₆H₄NO₂Chlorophenylthio cation

Isotopic labeling is a powerful technique for tracing reaction mechanisms and metabolic pathways. nih.gov By strategically replacing an atom in this compound with one of its heavier stable isotopes (e.g., ¹³C, ¹⁵N, or ³⁴S), researchers can follow the labeled atom through a chemical reaction or biological system. chemrxiv.orgresearchgate.net For example, using a ³⁴S-labeled version of a thiol reactant in the synthesis would result in a final product with a mass shift of +2 Da. Detecting this specific mass shift in the products via MS confirms the mechanistic pathway of sulfur incorporation. researchgate.net This method provides definitive evidence for bond formation and cleavage events that would be difficult to obtain otherwise. nih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. usp.org

Powder XRD (XRPD) : This method is used when single crystals are not available or for analyzing bulk crystalline material. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. usp.org XRPD is particularly useful for identifying different polymorphs, assessing sample purity, and determining the degree of crystallinity in a bulk powder sample. anton-paar.comresearchgate.net While specific crystal structure data for this compound is not publicly available, analysis of related compounds like 2,4-di-nitro-phenyl 4-methyl-benzene-sulfonate has revealed the existence of polymorphs with distinct crystal packing. nih.gov

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Trace Analysis in Research

The quantitative and qualitative analysis of this compound in research settings relies heavily on advanced chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for determining the purity of synthesized batches and for detecting the compound at trace levels in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the analysis of semi-volatile compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical research application, a dilute solution of the compound is injected into the GC, where it is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase.

For purity analysis, the resulting chromatogram would ideally show a single, sharp peak corresponding to this compound, with its retention time being a key identifier under specific analytical conditions. The presence of other peaks would indicate impurities, which could be starting materials, by-products from the synthesis, or degradation products.

The mass spectrometer component fragments the eluted compound and separates the resulting ions by their mass-to-charge ratio (m/z). This produces a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 265, corresponding to its molecular weight, along with other characteristic fragment ions that help confirm its structure. Gas chromatography is a well-established technique for the separation and analysis of nitrophenols and related nitroaromatic compounds. researchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Predicted Ion/Fragment Significance
265/267[C₁₂H₈ClNO₂S]⁺Molecular ion peak (M⁺), with the M+2 peak indicating the presence of one chlorine atom.
219/221[C₁₂H₈ClS]⁺Loss of the nitro group (-NO₂).
143/145[C₆H₄ClS]⁺Fragment corresponding to the chlorophenylthio moiety.
122[C₆H₄NO₂]⁺Fragment corresponding to the nitrophenyl moiety.
111/113[C₆H₄Cl]⁺Fragment corresponding to the chlorophenyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, making it suitable for trace analysis in complex sample matrices without the need for derivatization. This is analogous to methods developed for other nitroaromatic compounds, where LC-MS/MS has been effectively used for detection in biological and environmental samples. nih.gov A reversed-phase high-performance liquid chromatography (HPLC) system would likely be employed, separating the compound based on its hydrophobicity.

The use of tandem mass spectrometry allows for a technique called Selected Reaction Monitoring (SRM), where a specific parent ion (e.g., m/z 265) is selected and fragmented, and then only a specific, characteristic daughter ion is monitored. This two-stage filtering process drastically reduces background noise and enhances detection limits, which is critical for trace analysis.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

For specific trace analysis of sulfur-containing compounds, Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) is a powerful alternative or complementary technique. The SCD is highly selective and sensitive to sulfur compounds, providing an equimolar response that simplifies quantification. gcms.cz In an analysis of this compound, the SCD would respond specifically to the sulfur atom in the molecule, ignoring non-sulfur-containing impurities. shimadzu.com This makes it an excellent tool for purity checks where sulfur-containing side products are a concern or for quantifying the compound in high-hydrocarbon matrices where other detectors might be overwhelmed. gcms.czshimadzu.com

Spectroscopic Characterization Beyond Basic Identification (e.g., Raman, UV-Vis for electronic transitions)

Beyond foundational identification techniques like NMR and basic IR, other spectroscopic methods provide deeper insight into the molecular structure and electronic properties of this compound.

Raman Spectroscopy

Table 2: Predicted Characteristic Raman Shifts for this compound

Wavenumber (cm⁻¹) Vibrational Mode Associated Functional Group
~1570-1500Asymmetric StretchNitro (-NO₂)
~1350-1330Symmetric StretchNitro (-NO₂)
~1100-1000Aromatic C-H In-Plane BendingPhenyl Rings
~750-650C-S StretchDiphenyl Sulfide Linkage
~700-600C-Cl StretchChloro-Substituted Phenyl Ring

The precise positions of these peaks can provide information on the molecular symmetry and the electronic environment of the functional groups.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light as electrons are promoted to higher energy levels. The absorption spectrum is dictated by the chromophores within the molecule. shu.ac.uk In this compound, the entire conjugated system, comprising two phenyl rings linked by a sulfur atom and substituted with a nitro group, acts as the primary chromophore.

The absorption of UV or visible light corresponds to the excitation of outer electrons, primarily through two types of transitions in organic molecules: π→π* and n→π*. libretexts.orglibretexts.org

π→π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The extended conjugation in this compound, involving the phenyl rings, the sulfur atom's lone pairs, and the nitro group, would result in strong absorption bands, likely in the 200-400 nm range. libretexts.org

n→π Transitions:* These are lower-energy, lower-intensity transitions that involve promoting an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro group or the sulfur atom, to an antibonding π* orbital. shu.ac.uklibretexts.org These transitions typically appear as shoulders on the main π→π* absorption bands or as separate bands at longer wavelengths.

The presence of the nitro group (-NO₂) and the chloro group (-Cl) as auxochromes, along with the sulfur bridge, modifies the energy levels of the molecular orbitals, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene (B151609).

Table 3: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Molar Absorptivity (ε) Predicted Wavelength Region
π→πBonding π to Antibonding πHigh (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk200-400 nm
n→πNon-bonding (O, S) to Antibonding πLow (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk>300 nm

Future Research Directions and Translational Opportunities

Development of Next-Generation Synthetic Strategies

The synthesis of nitro compounds, including 2-Nitro-4'-chloro diphenyl sulfide (B99878), is an area ripe for innovation, with a significant focus on developing "greener" and more efficient processes. researchgate.net Current synthetic routes often involve nucleophilic aromatic substitution reactions. epa.gov For instance, the reaction of a thiophenol with a nitro-substituted haloarene is a common method for creating diaryl sulfides. sciencemadness.orgchemicalbook.com A patent describes the synthesis of 4,4'-dinitrodiphenyl sulfide by reacting p-nitrohalobenzene with a metal sulfide in a two-phase system with a phase-transfer catalyst, a method that could be adapted for similar compounds. google.com Another approach involves the condensation of an alkali metal salt of a thiophenol with an o-nitrochlorobenzene. google.com

Future strategies will likely focus on improving the sustainability of these processes. This includes the use of microwave-assisted reactions, which can accelerate reaction times and improve yields, and the application of solid-supported reagents and ionic liquids to reduce waste. researchgate.net The development of novel, environmentally benign nitration agents is another key area of research. researchgate.net Furthermore, exploring alternative solvents and catalyst systems, such as bismuth-catalyzed cross-coupling reactions, could lead to more efficient and selective syntheses of diaryl sulfanes. chemicalbook.com

Exploration of Novel Therapeutic and Material Science Applications

While 2-Nitro-4'-chloro diphenyl sulfide is primarily recognized as a synthetic intermediate, its structural motifs—a nitro group and a sulfide linkage—are present in various biologically active molecules and functional materials. biosynth.comnih.gov

In the realm of therapeutic applications, sulfur-containing compounds, particularly sulfonamides, have a long history in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov The nitroaromatic group is also a key pharmacophore in certain drugs. Future research could explore whether derivatives of this compound exhibit any such therapeutic potential. This would involve screening for biological activity and investigating structure-activity relationships.

In material science, the properties of diphenyl sulfides can be tuned by modifying the substituents on the aromatic rings. For example, ferrocene (B1249389), an organometallic compound with a sandwich structure, and its derivatives have found applications as ligand scaffolds and in redox-active materials. wikipedia.org While structurally different, the principle of modifying aromatic systems to achieve desired material properties is relevant. Research into polymers or other materials incorporating the this compound backbone could uncover novel optical, electronic, or mechanical properties. The reversible redox behavior seen in compounds like ferrocene offers a paradigm for designing new functional materials. wikipedia.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and optimization of new molecules and materials. researchgate.netrsc.org For a compound like this compound, these computational tools can be applied in several ways.

ML models can be trained on existing data to predict the properties and reactivity of novel derivatives. This can help in designing new synthetic strategies by identifying optimal reaction conditions and catalysts. researchgate.net For instance, ML has been used to design a binary descriptor for sulfur reduction kinetics in batteries, demonstrating its potential to unravel complex structure-property relationships. researchgate.net Similarly, ML can be employed to optimize the composition of electrocatalysts, as shown in the development of a nitrogen and sulfur co-doped bimetallic system. rsc.org

In the context of therapeutic design, AI can be used to screen virtual libraries of compounds derived from this compound for potential biological activity. Density Functional Theory (DFT) simulations, a computational quantum mechanical modeling method, can be used to predict the electronic structure and reactivity of molecules, aiding in the design of new sensors or therapeutic agents. aalto.fi

Addressing Sustainability and Green Chemistry Challenges in Production

The production of specialty chemicals like this compound faces the universal challenges of improving sustainability and adhering to the principles of green chemistry. researchgate.netejcmpr.com A major focus is on reducing waste and the use of hazardous materials. epa.gov

One of the key principles of green chemistry is minimizing energy consumption, which can be achieved through methods like microwave-assisted synthesis. researchgate.net The use of environmentally friendly solvents and the development of recyclable catalysts are also crucial. ejcmpr.com For example, research into zeolite-based solid acid catalysts for nitration reactions has shown promise in producing nitroaromatics without the generation of mixed-acid waste. researchgate.net

Furthermore, the elimination of halogenated intermediates and reagents is a significant goal. epa.gov The development of processes that utilize nucleophilic aromatic substitution for hydrogen (NASH) is a prime example of a greener alternative to traditional methods that rely on chlorine. epa.gov Applying these principles to the synthesis of this compound could lead to more environmentally benign and economically viable production processes.

Collaborative Research Opportunities and Industrial Partnerships

The future development of this compound and its derivatives will benefit significantly from collaborations between academic research institutions and industrial partners. chemicalbook.comchemicalbook.com Such partnerships can bridge the gap between fundamental research and commercial application.

Market analysis reports for related compounds, such as 2-amino-2'-nitro diphenyl sulfide, indicate a growing market and highlight the key players in the chemical industry. marketintellix.commarketintellix.com These reports can help identify potential industrial partners for the commercialization of new synthetic processes or applications.

Collaborations can take various forms, including joint research projects, technology licensing agreements, and contract manufacturing. For instance, a university research group might develop a novel, highly efficient synthesis for a derivative of this compound, which could then be scaled up and commercialized by an industrial partner with expertise in chemical manufacturing. google.com Similarly, a pharmaceutical or materials science company could partner with academic researchers to explore the potential applications of these compounds.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number6764-10-9 glpbio.comequationchemical.com
Molecular FormulaC12H8ClNO2S chemicalbook.comglpbio.com
Molecular Weight265.72 g/mol glpbio.comnih.gov
Melting Point94 °C chemicalbook.com
Boiling Point383.5±27.0 °C (Predicted) chemicalbook.com
Density1.41±0.1 g/cm3 (Predicted) chemicalbook.com
AppearanceLight yellow to yellow solid chemicalbook.com
Storage2-8°C, under nitrogen chemicalbook.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Nitro-4'-chloro diphenyl sulfide, and how is purity validated?

  • Synthesis : A key route involves electrophilic substitution or chlorination of diphenyl sulfide derivatives. For example, N-chlorosuccinimide (NCS) in carbon tetrachloride at controlled temperatures (4±1°C) selectively chlorinates benzylic or α-positions in sulfides . Nitro-group introduction may follow via nitration under acidic conditions.
  • Purity Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 60-MHz NMR for product ratios ) and High-Performance Liquid Chromatography (HPLC) are critical. X-ray diffraction (XRD) can confirm crystallinity in related sulfides .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Handling : Use personal protective equipment (PPE) and work in a fume hood. The compound is classified as an environmental hazard (UN3082, Class 9) and requires storage at controlled temperatures (0–6°C for similar nitro-sulfides ).
  • First Aid : In case of exposure, consult a physician immediately and provide safety data sheets (SDS) .

Advanced Research Questions

Q. How do electronic substituents influence the reactivity of diphenyl sulfide derivatives in chlorination reactions?

  • Substituents at the benzylic position significantly affect reactivity. A Δr value of +1.1 indicates enhanced chlorination at benzylic positions due to electron-donating groups, as observed in unsymmetrical sulfides reacting with NCS . For example, ethyl methyl sulfide yields a 3.4:1 ratio of α-chloro products under NCS, contrasting with sulfuryl chloride, which promotes disulfide formation .

Q. What strategies optimize catalytic oxidation of diphenyl sulfide derivatives to sulfones, and how is catalyst performance evaluated?

  • Catalyst Design : Vanadium-doped TiO₂ (V-TiO₂) prepared via incipient wetness impregnation shows enhanced activity. A 0.02% vanadium loading on TiO₂ maximizes diphenyl sulfide conversion to sulfonate (98% efficiency) due to optimal vanadium dispersion and anatase-rutile phase stability .
  • Characterization : Techniques include UV-Vis diffuse reflectance spectrometry (DRS) for bandgap analysis, cyclic voltammetry for redox properties, and N₂-sorption for surface area measurements .

Q. How can contradictions in reported reaction outcomes (e.g., product ratios) be resolved when varying chlorinating agents?

  • Mechanistic Analysis : NCS favors selective α-chlorination via radical intermediates, while sulfuryl chloride may induce oxidative side reactions (e.g., disulfide formation). For example, benzyl-¿-butyl sulfide yields chloro-sulfide with NCS but disulfide with sulfuryl chloride . Systematic NMR analysis of crude mixtures and kinetic studies under controlled conditions are essential to clarify pathways.

Q. What advanced spectroscopic and computational methods elucidate the electronic structure of this compound?

  • Spectroscopy : Electron Paramagnetic Resonance (EPR) identifies paramagnetic intermediates in catalytic cycles .
  • Computational Modeling : Density Functional Theory (DFT) calculates substituent effects on charge distribution and reaction thermodynamics, though direct data for this compound is limited .

Methodological Guidance

Q. How should researchers design experiments to analyze competing reaction pathways in sulfide functionalization?

  • Experimental Design : Use kinetic trapping agents (e.g., radical scavengers) and isotopic labeling (e.g., D₂O for proton transfer studies). Monitor intermediates via time-resolved NMR or mass spectrometry .
  • Data Interpretation : Compare product ratios (e.g., via NMR integration ) and correlate with Hammett substituent constants to predict regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-4'-chloro diphenyl sulfide
Reactant of Route 2
Reactant of Route 2
2-Nitro-4'-chloro diphenyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.